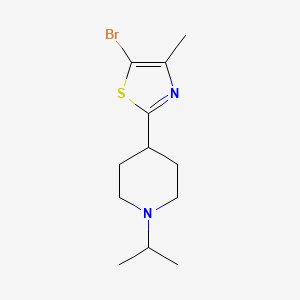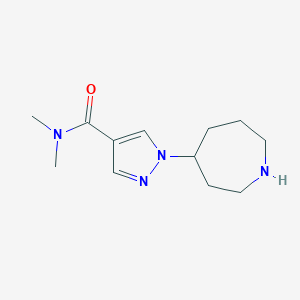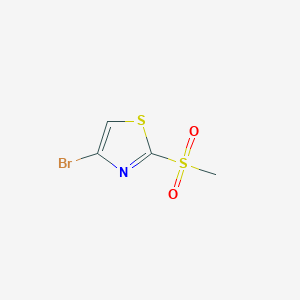
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine, also known as 5-Bromo-2-methylsulfonylpiperidin-3-ylpyridine, is an organobromine compound used as a building block for organic synthesis. It is a versatile reagent that has been widely utilized in scientific research, particularly in the synthesis of biologically active molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Structure Analysis : 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine and similar compounds have been synthesized and analyzed for their structural properties using techniques like NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis. This has enhanced the understanding of their chemical behavior and potential applications (Wojciechowska-Nowak et al., 2011).
Photophysical and Photochemical Properties : Research has been conducted on the photophysical and photochemical properties of zinc(II) phthalocyanine compounds with derivatives of 5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine. These studies are crucial for applications in fields like photocatalysis and photodynamic therapy (Öncül et al., 2021).
Applications in Material Science and Medicine
Antimicrobial Activity : Derivatives of this compound have been found to possess antimicrobial activity. This is significant for potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Antitumor Activity : Research into the enantiomers of similar compounds has shown potential antitumor activity. This paves the way for future development in cancer therapeutics (Zhou et al., 2015).
Photodynamic Therapy Applications : The investigation of zinc(II) phthalocyanine derivatives highlights the potential use of such compounds in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
Catalytic Properties : Studies on the catalytic properties of certain derivatives have shown potential in various chemical reactions, suggesting applications in synthetic chemistry and industrial processes (Mruk et al., 2020).
Propriétés
IUPAC Name |
5-bromo-2-(1-methylsulfonylpiperidin-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-6-2-3-9(8-14)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWXTHJSAUZRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-(methylsulfonyl)piperidin-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

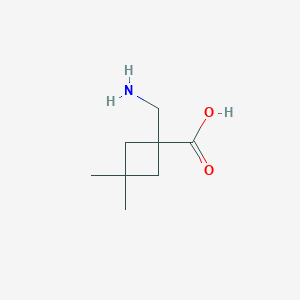
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

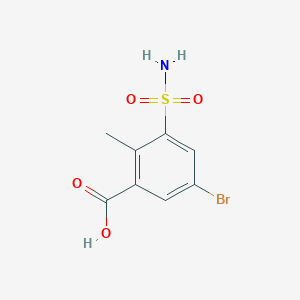

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
